
Rdxccyhptc nmsnpqic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound shows selectivity for alpha/delta sites over alpha/gamma sites in Torpedo. It is a peptide inhibitor with a molecular formula of C83H125N27O27S5 and a molecular weight of 2093.4 g/mol.
Méthodes De Préparation
The synthesis of Rdxccyhptc nmsnpqic involves a combination of reagents to convert 6-bromonicotinonitrile into the desired compound. There are two primary methods for its synthesis:
One-pot synthesis: This method uses a combination of reagents to convert 6-bromonicotinonitrile into this compound in a single step.
Two-step synthesis: This method uses two different sets of reagents to convert 6-bromonicotinonitrile into this compound in two steps.
Analyse Des Réactions Chimiques
Degradation Mechanisms
RDX undergoes three primary degradation pathways: alkaline hydrolysis , reductive cleavage , and free-radical oxidation (Table 1).
Key Findings :
-
Alkaline hydrolysis proceeds through Meisenheimer complex intermediates , with OH⁻ attacking sterically hindered nitro groups .
-
Reductive pathways show higher efficiency in anaerobic environments, producing non-toxic end products like formaldehyde .
-
Oxidative pathways involve radical-mediated C–N bond cleavage, with CO₂ as the dominant terminal product .
Reaction Conditions and Kinetics
RDX’s reactivity is highly sensitive to pH, temperature, and nucleophile concentration:
-
pH Dependence : Hydrolysis rates increase exponentially above pH 10 due to enhanced nucleophilic substitution .
-
Temperature Effects : Activation energy for hydrolysis is ~50 kJ/mol, with Arrhenius parameters validated via DFT calculations .
-
Third-Order Kinetics : Observed in concentrated alkaline solutions due to dual OH⁻ involvement in transition states .
Experimental Data :
textRate law for alkaline hydrolysis: Rate = k[RDX][OH⁻]² k (298 K) = 2.3 × 10⁻⁴ M⁻²s⁻¹ [3]
Comparative Reactivity with Analogues
RDX’s nitro groups exhibit lower reactivity compared to nitroaromatics (e.g., TNT) due to steric hindrance and intramolecular electrostatic stabilization (Table 2).
Compound | Nitro Group Reactivity | Dominant Pathway |
---|---|---|
RDX | Low (steric shielding) | Hydrolysis/Reduction |
TNT | High (resonance activation) | Nucleophilic substitution |
HMX | Moderate (cage structure) | Radical oxidation |
Structural Insights :
-
RDX’s cyclic nitramine structure resists electrophilic attack but facilitates radical- and nucleophile-driven breakdown .
-
Symmetry reduces steric strain, enabling selective nitro-group removal without full ring degradation .
Environmental and Synthetic Implications
-
Environmental Persistence : RDX’s slow hydrolysis under neutral pH (t₁/₂ > 100 days) contributes to groundwater contamination .
-
Synthetic Byproducts : Degradation intermediates like MNX and TNX retain explosive potential, requiring secondary treatment .
-
Polymer Applications : RDX derivatives are used in propellant formulations, leveraging controlled exothermic decomposition .
Applications De Recherche Scientifique
Rdxccyhptc nmsnpqic has a wide range of scientific research applications, including:
Chemistry: It is used as a selective antagonist in studies involving neuromuscular nicotinic receptors.
Biology: It is employed in research on the selectivity of receptor sites and their biological functions.
Medicine: It has potential therapeutic applications due to its selective antagonistic properties.
Industry: It is used in the development of peptide inhibitors and other related compounds.
Mécanisme D'action
The mechanism of action of Rdxccyhptc nmsnpqic involves its selective antagonism of neuromuscular nicotinic receptors alpha1beta1gammadelta. It binds to these receptors and inhibits their function, thereby blocking the transmission of signals at the neuromuscular junction. This selectivity for alpha/delta sites over alpha/gamma sites is crucial for its specific effects .
Comparaison Avec Des Composés Similaires
Rdxccyhptc nmsnpqic can be compared with other similar compounds, such as:
Alpha-Conotoxin EI: Another selective antagonist of neuromuscular nicotinic receptors with similar properties.
Alpha-Conotoxin EL: A related compound with slight variations in its structure and selectivity.
PD079395: Another peptide inhibitor with comparable antagonistic properties
The uniqueness of this compound lies in its specific selectivity for alpha/delta sites over alpha/gamma sites, which distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
3-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-[2-[[21,30-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-butan-2-yl-6-carbamoyl-36-(1-hydroxyethyl)-24-(hydroxymethyl)-48-[(4-hydroxyphenyl)methyl]-45-(1H-imidazol-4-ylmethyl)-27-(2-methylsulfanylethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H125N27O27S5/c1-5-37(2)63-78(133)102-52(65(88)120)32-139-140-33-53-72(127)96-46(23-39-12-14-41(113)15-13-39)69(124)99-48(24-40-29-91-36-93-40)80(135)109-21-8-11-57(109)76(131)107-64(38(3)112)79(134)105-55(35-142-141-34-54(74(129)103-53)104-77(132)58-25-42(114)30-110(58)82(137)50(28-62(118)119)98-66(121)43(84)9-6-19-92-83(89)90)73(128)97-47(26-60(86)116)70(125)94-45(18-22-138-4)67(122)101-51(31-111)71(126)100-49(27-61(87)117)81(136)108-20-7-10-56(108)75(130)95-44(68(123)106-63)16-17-59(85)115/h12-15,29,36-38,42-58,63-64,111-114H,5-11,16-28,30-35,84H2,1-4H3,(H2,85,115)(H2,86,116)(H2,87,117)(H2,88,120)(H,91,93)(H,94,125)(H,95,130)(H,96,127)(H,97,128)(H,98,121)(H,99,124)(H,100,126)(H,101,122)(H,102,133)(H,103,129)(H,104,132)(H,105,134)(H,106,123)(H,107,131)(H,118,119)(H4,89,90,92) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOKYBVKCMQKIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H125N27O27S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2093.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170663-33-9 |
Source
|
Record name | Not known | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.